molecular formula C10H8ClNO3S B1510053 Methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate

Methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate

Cat. No. B1510053
M. Wt: 257.69 g/mol
InChI Key: DVAQLKVNVWANSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate is a useful research compound. Its molecular formula is C10H8ClNO3S and its molecular weight is 257.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate

Molecular Formula

C10H8ClNO3S

Molecular Weight

257.69 g/mol

IUPAC Name

methyl 2-chloro-4-methoxy-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C10H8ClNO3S/c1-14-6-3-5(9(13)15-2)4-7-8(6)12-10(11)16-7/h3-4H,1-2H3

InChI Key

DVAQLKVNVWANSR-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)C(=O)OC)SC(=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 1000-mL 3-necked round-bottom flask was charged with a solution of methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate (5 g, 21.01 mmol, 1.00 equiv) and H3PO4 (40 mL). To this is added of a solution of NaNO2 (4.5 g, 65.22 mmol, 3.00 equiv) in water (10 mL) dropwise at 0°C. The resulting solution was stirred fo(1 h at 0°C. A solution of CuSO4 (10 g, 62.50 mmol, 5.00 equiv) in water (10 mL) was then added dropwise at 0°C., followed by a solution of NaCl (18.5 g, 318.97 mmol, 15.00 equiv) in water (10 mL) dropwise at 0°C. The resulting solution was stirred fo(1 h at room temperature, and then diluted with 100 mL of water. The aqueous solution was extracted with dichloromethane (2×50 mL) and the combined organic layer was concentrated under vacuum. The residue was purified by silica gel chromatography eluting with ethyl acetate/petroleum ether (3:1) to give methyl 2-chloro-4-methoxybenzo[d]thiazole-6-carboxylate as a white solid. (ES, m/z): Calc'd for C10H8ClNO3S [M+1]+=258, found 258. 1H-NMR (CDCl3, ppm): 3.98(s, 1H), 4.10(s, 1H), 7.28(s, 1H), 7.60(d, 1H, J=1.2), 8.12(d, 1H, J=1.2).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
18.5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 g
Type
catalyst
Reaction Step Five

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